Sodium Bromoethanesulfonate-d4
CAS No.: 1189914-19-9
Cat. No.: VC0019495
Molecular Formula: C2H4BrNaO3S
Molecular Weight: 215.029
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189914-19-9 |
|---|---|
| Molecular Formula | C2H4BrNaO3S |
| Molecular Weight | 215.029 |
| IUPAC Name | sodium;2-bromo-1,1,2,2-tetradeuterioethanesulfonate |
| Standard InChI | InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2; |
| Standard InChI Key | HNFOAHXBHLWKNF-PBCJVBLFSA-M |
| SMILES | C(CBr)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Properties
Sodium Bromoethanesulfonate-d4 is characterized by its unique molecular structure where deuterium (²H or D) replaces all hydrogen atoms in the original molecule. Deuterium, as a stable isotope of hydrogen, contains one proton and one neutron in its nucleus, making it approximately twice as heavy as regular hydrogen. This isotopic substitution creates a compound with nearly identical chemical behavior but distinguishable mass properties.
The compound has specific chemical identifiers that differentiate it from its non-deuterated counterpart, as illustrated in the following table:
The chemical structure consists of a two-carbon chain with four deuterium atoms replacing the hydrogen atoms. One end of the molecule contains a bromine atom, while the other end features a sulfonate group (SO₃⁻) with sodium (Na⁺) serving as the counterion. The presence of deuterium atoms instead of hydrogen provides unique properties for analytical applications while maintaining similar chemical reactivity patterns.
Deuterium Labeling Significance
Scientific Importance of Deuterium Labeling
Deuterium labeling represents a valuable technique in scientific research, providing compounds with distinctive mass signatures while preserving chemical functionality. Stable heavy isotopes including deuterium have been extensively incorporated into various drug molecules and chemical compounds primarily as tracers for quantitation during research and development processes . The strategic replacement of hydrogen with deuterium creates compounds that can be readily distinguished from their non-deuterated counterparts using mass spectrometry and other analytical techniques.
Kinetic Isotope Effects
The substitution of hydrogen with deuterium produces what scientists refer to as kinetic isotope effects. These effects can significantly alter reaction rates for processes involving carbon-hydrogen bond breaking. Generally, carbon-deuterium bonds exhibit greater strength than carbon-hydrogen bonds, potentially rendering Sodium Bromoethanesulfonate-d4 more resistant to certain chemical transformations compared to its non-deuterated analog. This property has important implications for the compound's stability and persistence in experimental conditions.
Applications in Analytical Chemistry
Mass Spectrometry Internal Standards
One of the primary applications of Sodium Bromoethanesulfonate-d4 is its use as an internal standard in mass spectrometry analyses. The predictable mass shift resulting from deuterium incorporation allows for accurate quantification of the non-deuterated compound in complex matrices. The nearly identical chemical behavior ensures that both the deuterated and non-deuterated compounds undergo similar extraction, separation, and ionization processes, making the deuterated version an ideal reference standard.
Mass spectrometry techniques benefit greatly from deuterated internal standards, as they enable precise correction for variations in sample preparation, instrument performance, and matrix effects. This advantage is particularly valuable in pharmaceutical, environmental, and biological analyses where accurate quantification is essential.
Tracer Studies and Metabolic Research
Compounds featuring deuterium labeling serve as effective tracers for monitoring metabolic transformations and environmental fate. Similar deuterated compounds have demonstrated utility in stable isotope probing (SIP) methodologies, which allow researchers to track specific metabolic activities in complex biological systems . When applied to research contexts, Sodium Bromoethanesulfonate-d4 could potentially enable detailed investigation of transformation pathways and kinetics.
Comparison with Non-Deuterated Form
Structural and Property Differences
The non-deuterated Sodium 2-Bromoethanesulfonate has been more extensively characterized in scientific literature. Comparing the deuterated and non-deuterated forms reveals several notable differences despite their chemical similarity:
Functional Comparison in Research Applications
Both the deuterated and non-deuterated forms have significant applications in research contexts. The non-deuterated form may serve as the primary analyte of interest in certain studies, while the deuterated version provides a reference standard that enables accurate quantification. In some research protocols, the deuterated compound might be used to track specific mechanistic pathways or measure transformation rates through the distinctive mass signature it provides.
Related Deuterated Compounds in Research
Applications of Similar Deuterated Compounds
The research applications of Sodium Bromoethanesulfonate-d4 can be better understood by examining similar deuterated compounds. For example, estrone sulfate-d4 sodium represents another deuterium-labeled sulfate compound that has found significant applications in breast cancer research and metabolic studies . This related compound demonstrates how deuterium labeling facilitates detection and quantification in complex biological matrices.
Deuteration in Pharmaceutical Research
Deuteration has gained considerable attention in pharmaceutical development because of its potential to favorably alter the pharmacokinetic and metabolic profiles of drug compounds . The impact of deuterium substitution on pharmaceuticals has been documented in various studies, showing that deuterated compounds can exhibit altered metabolism rates and sometimes improved pharmacological properties. These principles may inform potential applications of Sodium Bromoethanesulfonate-d4 in relevant research contexts.
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